Cas no 160647-73-4 ((3-Aminophenyl)(4-methylpiperazin-1-yl)methanone)

(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone 化学的及び物理的性質
名前と識別子
-
- (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
- (3-Aminophenyl)(4-methyl-1-piperazinyl)methanone
- (3-aminophenyl)-(4-methylpiperazin-1-yl)methanone
- 3-[(4-Methyl-1-piperazinyl)carbonyl]aniline
- 3-[(4-methyl-1-piperazinyl)carbonyl]aniline(SALTDATA: FREE)
- 3-aminophenyl 4-methylpiperazinyl ketone
- ARONIS014971
- OTAVA-BB 975320
- AKOS BBV-009850
- (3-Aminophenyl)
- UKRORGSYN-BB BBV-009850
- {3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}amine
- AKOS000111611
- 3-(4-methylpiperazine-1-carbonyl)aniline
- AB87245
- F80174
- CS-0312891
- DA-18568
- (3-Amino-phenyl)-(4-methyl-piperazin-1-yl)-methanone
- DTXSID00588232
- 160647-73-4
- MFCD09045556
- STK948184
- 3-[(4-Methyl-1-piperazinyl)carbonyl]aniline, AldrichCPR
- SCHEMBL520565
- ZULOTYWZYPALJU-UHFFFAOYSA-N
- 3-[(4-methylpiperazin-1-yl)carbonyl]aniline
- ALBB-012031
-
- MDL: MFCD09045556
- インチ: InChI=1S/C12H17N3O/c1-14-5-7-15(8-6-14)12(16)10-3-2-4-11(13)9-10/h2-4,9H,5-8,13H2,1H3
- InChIKey: ZULOTYWZYPALJU-UHFFFAOYSA-N
- ほほえんだ: CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N
計算された属性
- せいみつぶんしりょう: 219.13700
- どういたいしつりょう: 219.137
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.3
- トポロジー分子極性表面積: 49.6A^2
じっけんとくせい
- 密度みつど: 1.167
- ふってん: 410.047°C at 760 mmHg
- フラッシュポイント: 201.789°C
- 屈折率: 1.599
- PSA: 49.57000
- LogP: 1.11340
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone セキュリティ情報
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | M22861-500MG |
(3-Aminophenyl)(4-methyl-1-piperazinyl)methanone |
160647-73-4 | 97% | 500MG |
$105 | 2023-07-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025765-1g |
(3-Aminophenyl)(4-methyl-1-piperazinyl)methanone |
160647-73-4 | 1g |
6144CNY | 2021-05-07 | ||
A2B Chem LLC | AD67364-500mg |
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone |
160647-73-4 | 500mg |
$285.00 | 2024-04-20 | ||
Ambeed | A939974-1g |
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone |
160647-73-4 | 95+% | 1g |
$173.0 | 2024-04-23 | |
A2B Chem LLC | AD67364-1g |
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone |
160647-73-4 | 1g |
$495.00 | 2024-04-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025765-1g |
(3-Aminophenyl)(4-methyl-1-piperazinyl)methanone |
160647-73-4 | 1g |
6144.0CNY | 2021-07-05 | ||
Fluorochem | 220148-1g |
3-Aminophenyl)(4-methylpiperazin-1-yl)methanone |
160647-73-4 | 95% | 1g |
£232.00 | 2022-03-01 | |
Chemenu | CM127597-1g |
(3-aminophenyl)(4-methylpiperazin-1-yl)methanone |
160647-73-4 | 95% | 1g |
$355 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025765-500mg |
(3-Aminophenyl)(4-methyl-1-piperazinyl)methanone |
160647-73-4 | 500mg |
3233.0CNY | 2021-07-10 | ||
TRC | A621460-50mg |
(3-aminophenyl)(4-methylpiperazin-1-yl)methanone |
160647-73-4 | 50mg |
$ 70.00 | 2022-06-07 |
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
(3-Aminophenyl)(4-methylpiperazin-1-yl)methanoneに関する追加情報
Compound CAS No. 160647-73-4: (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone
The compound (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 160647-73-4) is a highly specialized chemical entity with significant potential in the fields of pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which combines an aminophenyl group with a methylpiperazinyl group, connected via a methanone linker. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for research and development.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like piperazines in drug design. The 4-methylpiperazin-1-yl group in this compound is particularly noteworthy, as it contributes to the molecule's stability and bioavailability. Piperazine derivatives are widely explored for their ability to interact with biological targets, such as enzymes and receptors, making them promising candidates for therapeutic applications.
The 3-aminophenyl group introduces additional functionality to the molecule, enhancing its potential for further chemical modifications. Amino groups are known for their ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding affinity in biological systems. This feature makes (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone a versatile building block for constructing more complex molecules with tailored pharmacological properties.
Research into the synthesis of this compound has focused on optimizing reaction conditions to achieve high yields and purity. The use of advanced catalytic methods and green chemistry principles has been emphasized to minimize environmental impact. For instance, recent studies have employed microwave-assisted synthesis to accelerate reaction rates and improve product quality, demonstrating the commitment to sustainable chemical practices.
In terms of biological activity, (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone has shown promise in preliminary assays targeting various disease states. Its ability to modulate key signaling pathways makes it a candidate for the development of treatments for conditions such as cancer, neurodegenerative diseases, and inflammation. Collaborative efforts between academic institutions and pharmaceutical companies have furthered our understanding of its mechanism of action and therapeutic potential.
The structural versatility of this compound also lends itself well to combinatorial chemistry approaches. By modifying the substituents on the phenyl or piperazine rings, researchers can generate libraries of related compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds with improved potency and selectivity.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm the compound's identity and characterize its physicochemical properties. These analyses provide critical data for understanding its behavior in different environments, which is essential for both laboratory studies and industrial applications.
In conclusion, (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS No. 160647-73-4) represents a significant advancement in organic synthesis with broad implications for drug discovery and development. Its unique structure, combined with cutting-edge research methodologies, positions it as a valuable tool in the pursuit of innovative therapeutic solutions.
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